molecular formula C18H16ClNO2S B512849 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide CAS No. 457960-85-9

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide

Cat. No. B512849
CAS RN: 457960-85-9
M. Wt: 345.8g/mol
InChI Key: BYEHDKGPSSWHDI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide, also known as CPNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CPNS is a sulfonamide derivative that possesses a naphthalene ring with a chloro substituent and an ethylphenyl group.

Scientific Research Applications

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been extensively studied for its potential applications in various research areas such as cancer, inflammation, and neurological disorders. In cancer research, 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has also been studied for its anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. In addition, 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been shown to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and inhibition of inflammation. 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal cell death.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide research, including the development of 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide-based drugs for cancer, inflammation, and neurological disorders. Further studies are also needed to fully understand the mechanism of action of 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide and its potential toxicity. In addition, 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide can be modified to improve its efficacy and reduce its toxicity, making it a promising candidate for future research.

Synthesis Methods

The synthesis of 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. This reaction yields 4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide as a white solid, which can be purified using various methods such as recrystallization or column chromatography.

properties

IUPAC Name

4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEHDKGPSSWHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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